2-Bromo-7-fluoronaphthalene

Overview

Description

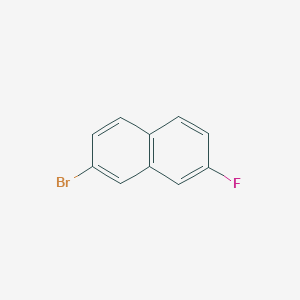

2-Bromo-7-fluoronaphthalene is a chemical compound with the molecular formula C10H6BrF . It has an average mass of 225.057 Da and a monoisotopic mass of 223.963684 Da .

Molecular Structure Analysis

The molecular structure of 2-Bromo-7-fluoronaphthalene consists of a naphthalene core with a bromine atom substituted at the 2nd position and a fluorine atom at the 7th position .Scientific Research Applications

Synthesis of Semiconducting Materials

2-Bromo-7-fluoronaphthalene is used as a building block for the synthesis of semiconducting materials . The presence of both bromo- and fluoro- functional groups makes it a versatile compound for creating a variety of semiconducting molecules .

Fluorophores for OLEDs

This compound is used in the creation of fluorophores for Organic Light Emitting Diodes (OLEDs) . The fluorinated naphthalene derivative can contribute to the development of efficient deep-blue OLEDs .

Organic Photovoltaics (OPVs)

2-Bromo-7-fluoronaphthalene is used in the development of organic photovoltaics . Its unique chemical structure can improve charge transport and device performance .

Perovskite Solar Cells

It can act as an interfacial modulator for full‐printable, mesoscopic perovskite solar cells (PMPSCs) through post-treatment . The bromo-terminal acts as an electrophilic site to interact with the iodine ion in perovskite via the noncovalent halogen bond .

Environmental Impact Studies

2-Bromo-7-fluoronaphthalene has been used in studies of the effects of halogenated aromatic hydrocarbons on the environment . It helps in understanding the environmental implications of these compounds .

Toxicological Studies

This compound is also used in toxicological studies . It aids in understanding the health impacts of halogenated aromatic hydrocarbons .

Safety and Hazards

Future Directions

2-Bromo-6-fluoronaphthalene, a related compound, is used as an intermediate for the construction of semiconducting molecules in applications of OFETs, OLEDs, and organic photovoltaics, perovskite solar cells . This suggests potential future directions for 2-Bromo-7-fluoronaphthalene in similar applications.

Mechanism of Action

Target of Action

Brominated and fluorinated naphthalenes are often used in organic synthesis, particularly in cross-coupling reactions . Therefore, it can be inferred that the primary targets of 2-Bromo-7-fluoronaphthalene are likely to be organic compounds that can undergo such reactions.

Mode of Action

The mode of action of 2-Bromo-7-fluoronaphthalene involves its interaction with its targets through chemical reactions. In the context of organic synthesis, 2-Bromo-7-fluoronaphthalene can participate in cross-coupling reactions, where the bromine atom is replaced by another group . The exact changes resulting from this interaction would depend on the specific reaction conditions and the other reactants involved.

properties

IUPAC Name |

2-bromo-7-fluoronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrF/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKBGBDOICZSCQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70631401 | |

| Record name | 2-Bromo-7-fluoronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70631401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-7-fluoronaphthalene | |

CAS RN |

627527-30-4 | |

| Record name | 2-Bromo-7-fluoronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70631401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-P-Tolyl-imidazo[1,2-A]pyridin-3-YL)-acetic acid](/img/structure/B1629040.png)

![6-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B1629042.png)

![Dinaphtho[2,1-b:2',3'-d]furan](/img/structure/B1629046.png)

![Ethyl 3-[2,4-bis(1-methylethyl)phenyl]acrylate](/img/structure/B1629057.png)

![N-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B1629060.png)